(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

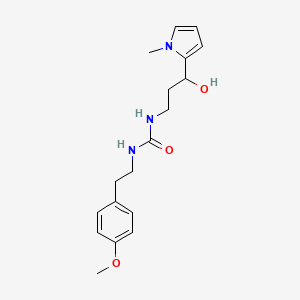

“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . They are widely used in a variety of applications due to their chemical properties .

Molecular Structure Analysis

The molecular structure of esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters have several notable physical and chemical properties . They are generally polar molecules and have lower boiling points than their corresponding carboxylic acids . Additionally, esters of low molar mass are somewhat soluble in water . They are also known for having pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

Acetic acid methyl ester is a valuable building block in organic synthesis. It belongs to the class of pinacol boronic esters, which are bench-stable, easy to purify, and often commercially available. These features make them attractive for chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters are commonly used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations .

Hydromethylation of Alkenes

A fascinating application of this compound involves catalytic protodeboronation, which enables formal anti-Markovnikov alkene hydromethylation. By utilizing a radical approach, researchers have successfully achieved this transformation. The sequence involves the hydromethylation of alkenes, which can be valuable for accessing specific products. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

Researchers have employed acetic acid methyl ester in the total synthesis of various natural products. For example:

Cascade Reactions and Terpenoid Synthesis

In one study, acetic acid methyl ester was involved in a cascade of Prins reactions and polyene cyclization. This synthesis pathway led to the preparation of 3-oxaterpenoids, which are important in natural product chemistry .

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves the reaction of ethyl 3-oxetanecarboxylate with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxetanecarboxylate", "Ethyl chloroacetate", "Base (e.g. sodium hydroxide)", "Water", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Add ethyl chloroacetate to a solution of ethyl 3-oxetanecarboxylate in a suitable solvent, such as dichloromethane", "Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a suitable solvent, such as ethanol", "Add an acid, such as hydrochloric acid, to the solution and stir at room temperature for several hours", "Extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the pure product, (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" ] } | |

Número CAS |

1262769-94-7 |

Nombre del producto |

(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester |

Fórmula molecular |

C11H18O5 |

Peso molecular |

230.26 |

Nombre IUPAC |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |

Clave InChI |

NTDTTXWHMNHYOA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(COC1)CC(=O)OCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)